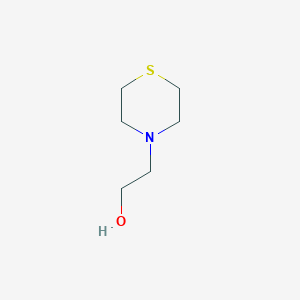

2-Thiomorpholinoethanol

Descripción

Contextualization within Thiomorpholine (B91149) Chemistry and its Derivatives

Thiomorpholine, a sulfur analog of morpholine (B109124), is recognized as a "privileged scaffold" in medicinal chemistry. jchemrev.comjchemrev.com This designation stems from the ability of the thiomorpholine ring system to serve as a core structure for a wide array of biologically active compounds. sci-hub.se Its non-aromatic, saturated heterocyclic structure allows for specific three-dimensional arrangements of substituents, which is crucial for targeted interactions with biological macromolecules like enzymes and receptors. jchemrev.comsci-hub.se

Academic research has extensively documented the synthesis of various thiomorpholine derivatives that exhibit a broad spectrum of pharmacological activities. jchemrev.comjchemrev.com These activities are often achieved by attaching different functional groups to the nitrogen atom of the thiomorpholine ring. The versatility of this scaffold has propelled researchers to explore its potential in developing new therapeutic agents. jchemrev.com

Table 2: Selected Biological Activities of Thiomorpholine Derivatives in Academic Research

| Biological Activity | Description | Reference(s) |

| Antioxidant | Compounds were found to inhibit lipid peroxidation. | nih.gov |

| Hypolipidemic | Derivatives demonstrated the ability to lower plasma triglyceride and cholesterol levels in research models. | nih.gov |

| Antitubercular | Certain thiomorpholine derivatives showed significant activity against Mycobacterium smegmatis. | nih.govjchr.org |

| Acetylcholinesterase (AChE) Inhibition | Various derivatives have been synthesized and tested for their ability to inhibit AChE, an enzyme relevant to neurodegenerative disorders. | jchemrev.comnih.govjchr.org |

| Antimicrobial | Research indicates that thiomorpholine structures can inhibit various bacterial strains. | |

| Antiviral | Some derivatives have shown potential in inhibiting viral replication. |

The synthesis of these derivatives often involves straightforward chemical modifications, making the thiomorpholine core an attractive starting point for creating libraries of compounds for screening. jchemrev.com The presence of the sulfur atom, compared to the oxygen in morpholine, can also alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially offering advantages in drug design. nih.gov

Contextualization within Ethanolamine (B43304) Chemistry and its Derivatives

Ethanolamine (2-aminoethan-1-ol) is a bifunctional organic molecule containing both a primary amine and a primary alcohol. It is a fundamental building block in both biochemistry and synthetic chemistry. In nature, ethanolamine is a component of phospholipids, such as phosphatidylethanolamine, which are essential to the structure of cellular membranes.

In the context of chemical synthesis, the ethanolamine moiety is frequently incorporated into larger molecules to enhance specific properties. The hydroxyl (-OH) group can improve aqueous solubility and provides a site for further chemical reactions, such as esterification. cymitquimica.com The amino group allows for the attachment of the ethanolamine unit to other molecular scaffolds. nih.gov The combination of these features makes ethanolamine derivatives useful in a variety of applications, from creating prodrugs that release an active substance under specific physiological conditions to developing ligands for medical imaging. nih.gov For instance, research has been conducted on ethanolamine derivatives as potential tumor imaging agents for Positron Emission Tomography (PET).

Current Research Landscape and Emerging Academic Interest

While 2-Thiomorpholinoethanol itself is not the subject of a vast body of dedicated literature, its academic interest can be inferred from research on related compounds and its appearance in specific contexts. The primary area of interest appears to be its potential as an acetylcholinesterase (AChE) inhibitor. cymitquimica.comtargetmol.com Several studies focusing on the synthesis of novel thiomorpholine derivatives have investigated their AChE inhibition capabilities, suggesting that the thiomorpholine scaffold is a promising starting point for designing such inhibitors. jchemrev.comnih.govjchr.org Although detailed peer-reviewed studies on this compound's specific efficacy are not abundant, its structural similarity to other moderately active inhibitors places it within this research landscape.

A distinct area of research where this compound has been identified is in the study of chemical warfare agent degradation. One study identified it as a degradation product of sulfur mustard (HD) when treated with a specific organic decontamination solution containing monoethanolamine. mdpi.com This highlights a niche but important application in environmental and defense-related chemistry, focusing on the detection and breakdown of hazardous materials.

Furthermore, the compound's structure makes it a valuable organic building block for more complex synthetic endeavors. cymitquimica.comsigmaaldrich.com Its bifunctional nature, with a nucleophilic secondary amine within the ring and a primary alcohol, allows it to be a versatile precursor in the synthesis of more elaborate molecules with potential applications in medicinal chemistry and materials science. cymitquimica.comrsc.org

Interdisciplinary Significance in Contemporary Chemical Science

The study of a molecule like this compound exists at the intersection of several scientific disciplines, a characteristic of much of contemporary chemical science. arc.gov.auwikipedia.org Interdisciplinary research is often essential for addressing complex problems that cannot be solved by a single discipline alone. uva.nlbournemouth.ac.uk

The significance of this compound can be viewed through multiple disciplinary lenses:

Organic Synthesis: It serves as a fundamental building block, a starting material for constructing more complex molecules. cymitquimica.comorganic-chemistry.org Its synthesis and reactivity are of core interest to synthetic organic chemists.

Medicinal Chemistry: The compound and its derivatives are of interest for their potential biological activities, particularly as enzyme inhibitors. cymitquimica.comnih.govjchr.org This places it within the drug discovery and development pipeline, where chemists, biologists, and pharmacologists collaborate.

Environmental and Analytical Chemistry: Its role as a degradation product of a chemical warfare agent makes it relevant to the development of decontamination strategies and analytical methods for detecting hazardous substances in the environment. mdpi.com

Physicochemical Chemistry: Understanding properties like solubility, lipophilicity, and ionization is crucial for predicting the behavior of this compound in both biological and environmental systems. nih.govmdpi.comslideshare.netfrontiersin.org These properties are fundamental to its application in other fields.

This multifaceted relevance underscores how a structurally straightforward compound can be a subject of inquiry across a wide range of scientific fields, from theoretical and fundamental studies to applied research aimed at solving specific real-world problems.

Structure

3D Structure

Propiedades

IUPAC Name |

2-thiomorpholin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYGLIBXIXQRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341779 | |

| Record name | 2-(Thiomorpholin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6007-64-3 | |

| Record name | 2-(Thiomorpholin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiomorpholin-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Thiomorpholinoethanol and Its Analogs

Strategies for Selective Aminoalcohol Synthesis

The formation of the N-(2-hydroxyethyl) bond in 2-Thiomorpholinoethanol is a key synthetic step. This is typically achieved through the N-alkylation of the parent thiomorpholine (B91149) heterocycle.

N-Alkylation Approaches with Emphasis on Mono-Substitution Control

The introduction of the 2-hydroxyethyl group onto the nitrogen atom of thiomorpholine is a primary route to this compound. This is generally accomplished through nucleophilic substitution or ring-opening reactions. Common alkylating agents include 2-haloethanols (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) and ethylene (B1197577) oxide.

A significant challenge in the N-alkylation of secondary amines like thiomorpholine is controlling the degree of substitution. The product, this compound, is a tertiary amine and can potentially react further with the alkylating agent to form a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used under forcing conditions.

Strategies to achieve selective mono-alkylation include:

Stoichiometric Control: Careful control of the molar ratio of thiomorpholine to the alkylating agent is crucial. Using a slight excess of the amine can help to minimize over-alkylation.

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reaction time is essential. Milder conditions generally favor mono-alkylation. For instance, the reaction of amines with alcohols can be catalyzed by manganese(II) chloride or bromopentacarbonylmanganese(I), providing a practical route to secondary and tertiary amines. researchgate.net

Choice of Base: In reactions involving 2-haloethanols, the choice of base to neutralize the resulting hydrohalic acid can influence the reaction outcome. Non-nucleophilic, sterically hindered bases are often preferred. The use of cesium bases, such as cesium hydroxide (B78521), has been shown to promote selective mono-N-alkylation of primary amines. organic-chemistry.org

The reaction of secondary amines with epoxides, such as ethylene oxide, is an alternative approach that directly yields the desired β-amino alcohol. This reaction is typically carried out under conditions that facilitate the ring-opening of the epoxide by the amine nucleophile. wikipedia.org The reaction with ethylene oxide inherently leads to the mono-alkylation product, as the resulting hydroxyl group is significantly less nucleophilic than the starting secondary amine. wikipedia.org

| Amine Substrate | Alcohol | Product | Selectivity (Mono:Di) | Yield (%) |

|---|---|---|---|---|

| 1b (a primary amine) | Ethanol (B145695) | 2bb (N-ethyl) | >97:3 | - |

| 1b (a primary amine) | 1-Propanol | 2bc (N-propyl) | >97:3 | - |

| 1b (a primary amine) | 2-Propanol | 2bh (N-isopropyl) | >97:3 | - |

Protection and Deprotection Strategies in Target-Oriented Synthesis

In more complex syntheses involving multi-functionalized molecules, it may be necessary to protect the hydroxyl group of the ethanol moiety to prevent its interference in subsequent reactions. Silyl (B83357) ethers are commonly employed as protecting groups for alcohols due to their ease of installation and removal under mild and specific conditions. wikipedia.org

Common silyl protecting groups include tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES). The choice of the silyl group depends on the required stability and the conditions for its subsequent removal. For instance, TBDMS ethers are generally more stable to a wider range of reaction conditions compared to TES ethers. nih.gov

Protection (Silylation): The hydroxyl group of an amino alcohol can be selectively protected as a silyl ether. This is typically achieved by reacting the amino alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base such as imidazole (B134444) in a suitable solvent like dimethylformamide (DMF). The bulky nature of the TBDMS group often allows for selective protection of a primary alcohol in the presence of other functional groups. wikipedia.org

Deprotection (Desilylation): The removal of the silyl protecting group to regenerate the hydroxyl function is a critical step. Fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), are highly effective for cleaving silicon-oxygen bonds. chemspider.com The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). The high affinity of fluoride for silicon drives the reaction to completion. Alternatively, acidic conditions, such as treatment with formic acid in methanol (B129727), can be used for the selective deprotection of certain silyl ethers like TES in the presence of more robust silyl ethers like TBDMS. nih.gov

| Substrate | Protecting Group 1 | Protecting Group 2 | Reagent | Solvent | Result | Yield (%) |

|---|---|---|---|---|---|---|

| Protected Dinucleoside | TES | TBDMS | Formic Acid (5-10%) | Methanol | Selective removal of TES | High |

| Protected Dinucleoside | TES | TBDMS | HF-Pyridine (2-4%) | - | Partial deprotection of both | 20-50 |

Thiomorpholine Ring Construction Methodologies

The formation of the thiomorpholine ring itself is a fundamental aspect of the synthesis of this compound and its analogs.

Cyclization Reactions for Sulfur-Nitrogen Heterocycle Formation

The thiomorpholine scaffold can be constructed through various cyclization strategies. A common approach involves the reaction of a bis-electrophile with a sulfur- and nitrogen-containing nucleophile, or vice versa.

One classical method is the reaction of bis(2-chloroethyl) sulfide (B99878) with a primary amine or ammonia (B1221849). In the context of this compound synthesis, a variation of this could involve the reaction of bis(2-chloroethyl) sulfide with ethanolamine (B43304).

More recent and efficient methods for thiomorpholine synthesis have been developed. For example, a telescoped continuous flow process has been reported for the generation of thiomorpholine from cysteamine (B1669678) hydrochloride and vinyl chloride via a photochemical thiol-ene reaction followed by a base-mediated cyclization. nih.gov This method offers advantages in terms of safety and scalability. nih.gov

Another strategy involves the intramolecular cyclization of a precursor containing both the sulfur and nitrogen atoms. For instance, the treatment of N-substituted diethanolamine (B148213) with a sulfurating agent can lead to the formation of the thiomorpholine ring.

Stereoselective Syntheses of Thiomorpholine Scaffolds

The introduction of stereocenters into the thiomorpholine ring is of significant interest for the development of chiral analogs. Stereoselective methods for the synthesis of substituted thiomorpholines have been reported.

One approach involves the use of chiral starting materials. For instance, the polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives has been achieved starting from immobilized Fmoc-Cys(Trt)-OH. nih.gov This method allows for the creation of chiral thiomorpholine scaffolds with a defined stereochemistry at the C3 position. nih.gov

Asymmetric hydrogenation of unsaturated thiomorpholine precursors, such as dehydromorpholines, using chiral catalysts is another powerful strategy. For example, the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a bisphosphine-rhodium complex bearing a large bite angle has been shown to produce a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities. nih.gov A similar approach could potentially be applied to the synthesis of chiral thiomorpholine derivatives.

Functionalization of the Ethanol Moiety

The hydroxyl group of the ethanol side chain in this compound is a key site for further functionalization, allowing for the synthesis of a wide range of analogs with modified properties.

The primary alcohol of this compound can undergo various transformations, including esterification and etherification.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. pearson.com Alternatively, for more sensitive substrates, milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed (Steglich esterification). The synthesis of esters from N-protected amino acids and secondary alcohols has also been achieved using enzyme catalysis. researchgate.net

Etherification: The formation of an ether linkage at the hydroxyl group can be achieved through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.com

The choice of reaction conditions for these functionalizations must take into account the presence of the tertiary amine and the sulfide linkage in the thiomorpholine ring to avoid undesired side reactions.

| Transformation | Reagents | General Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating, often with removal of water | pearson.com |

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | Room temperature, inert solvent | - |

| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Alkyl Halide | Anhydrous conditions, inert solvent | masterorganicchemistry.com |

Introduction of Hydroxyl Groups

The most direct and industrially significant method for synthesizing this compound is the N-alkylation of thiomorpholine with an ethylene oxide precursor. This reaction leverages the nucleophilicity of the secondary amine within the thiomorpholine ring.

Ring-Opening of Epoxides

The reaction of thiomorpholine with ethylene oxide is a classic example of nucleophilic ring-opening of an epoxide. chemistrysteps.comlibretexts.org The nitrogen atom of thiomorpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the strained three-membered epoxide ring. This attack proceeds via an S\textsubscriptN2 mechanism, leading to the simultaneous opening of the ring and formation of a new carbon-nitrogen bond. libretexts.orgyoutube.com The resulting intermediate is an alkoxide, which is subsequently protonated during an aqueous workup step to yield the final this compound product. chemistrysteps.com

The key advantages of this method are its high atom economy, as all atoms from the reactants are incorporated into the product, and its straightforward nature. The high ring strain of the epoxide provides the thermodynamic driving force for the reaction. chemistrysteps.comyoutube.com This approach is analogous to the industrial synthesis of N-(2-hydroxyethyl)morpholine, which is prepared by reacting morpholine (B109124) with ethylene oxide. mallakchemicals.com

| Reactant 1 | Reactant 2 | Mechanism | Product | Key Features |

| Thiomorpholine | Ethylene Oxide | S\textsubscriptN2 Nucleophilic Ring-Opening | This compound | High atom economy; driven by epoxide ring strain. chemistrysteps.com |

Conversions from Other Functional Groups

The synthesis of this compound and its analogs can also be achieved by modifying functional groups on a pre-existing N-substituted thiomorpholine scaffold. These methods offer versatility for creating a diverse range of related compounds.

Nucleophilic Substitution

A common strategy involves the nucleophilic substitution of a terminal halide on an N-alkylated thiomorpholine. For instance, N-(2-chloroethyl)thiomorpholine can be converted to this compound. This transformation is typically achieved by reaction with a hydroxide source, where the hydroxide ion acts as a nucleophile, displacing the chloride leaving group. This functional group interconversion is a fundamental process in organic synthesis.

Reduction of Carboxylic Acid Derivatives

Another versatile method is the reduction of a carboxylic acid or ester group situated on the N-ethyl side chain. For example, a precursor such as N-(carboxymethyl)thiomorpholine or its corresponding ester, ethyl thiomorpholine-3-carboxylate, could be synthesized first. chemicalbook.com The subsequent reduction of the carbonyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH\textsubscript4), would yield the primary alcohol, this compound. This approach is particularly useful for creating analogs with substitution on the thiomorpholine ring. nih.gov

| Precursor Compound | Reagent | Transformation | Product |

| N-(2-chloroethyl)thiomorpholine | Hydroxide (e.g., NaOH) | Nucleophilic Substitution | This compound |

| N-(carboxyethyl)thiomorpholine ester | Lithium Aluminum Hydride (LiAlH\textsubscript4) | Carbonyl Reduction | This compound |

Catalytic Systems in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. mdpi.com While classical methods are effective for producing this compound, catalytic approaches are crucial for synthesizing more complex, substituted, or chiral analogs and for building the core heterocyclic scaffold under milder conditions.

Transition-Metal Catalysis in Carbon-Heteroatom Bond Formation

Transition-metal catalysis provides powerful tools for the construction of C-N and C-S bonds, which are fundamental to the structure of thiomorpholine. mdpi.comchemrevlett.com These methods offer pathways to substituted thiomorpholine rings that are often inaccessible through traditional means.

Palladium-catalyzed reactions, such as the Tsuji-Trost allylation and Suzuki cross-coupling, have been instrumental in forming carbon-carbon and carbon-nitrogen bonds in complex molecule synthesis. mdpi.com For instance, Pd-catalyzed carboamination reactions have been developed for the synthesis of substituted morpholines from O-allyl ethanolamine derivatives and aryl bromides. nih.gov A similar strategy could be envisioned for sulfur-containing analogs, enabling the construction of complex thiomorpholine derivatives.

More directly related to the thiomorpholine scaffold, copper-catalyzed cross-coupling reactions using stannyl (B1234572) amine protocol (SnAP) reagents have been developed. This allows for the one-step synthesis of C-substituted thiomorpholines from aldehydes. ethz.chnih.gov This catalytic variant expands the scope of accessible thiomorpholine structures, establishing a basis for enantioselective processes through the use of chiral ligands. nih.govbohrium.com

| Catalyst Type | Reaction | Application to Thiomorpholine Synthesis | Reference |

| Palladium (Pd) | Carboamination / Cross-Coupling | Construction of C-substituted morpholine and thiomorpholine analogs. | nih.gov |

| Copper (Cu) | SnAP Reagent Cross-Coupling | Direct synthesis of C-substituted thiomorpholines from aldehydes. | ethz.chnih.gov |

| Zinc (Zn) | Dehydrative Thioetherification | Formation of C-S bonds for building the thiomorpholine ring from acyclic precursors. | chemrevlett.com |

Organocatalysis and Biocatalysis Approaches

Organocatalysis and biocatalysis represent frontiers in asymmetric synthesis, offering environmentally benign alternatives to metal-based catalysts for producing chiral molecules. beilstein-journals.org

Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has seen explosive growth, particularly in asymmetric synthesis. beilstein-journals.org For the synthesis of thiomorpholine analogs, chiral organocatalysts can be employed to control stereochemistry. For example, cinchona alkaloid-derived catalysts have been successfully used in the catalytic asymmetric halocyclization of alkenols to furnish chiral morpholines containing quaternary stereocenters. rsc.org Similar strategies could be adapted for the synthesis of enantiomerically enriched thiomorpholine derivatives. Newly designed catalysts based on the morpholine scaffold itself have proven highly efficient in 1,4-addition reactions, affording products with excellent diastereoselectivity and enantioselectivity. nih.gov

Biocatalysis

Biocatalysis employs enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. researchgate.net For the synthesis of this compound and its analogs, biocatalytic methods offer novel routes. Unspecific peroxygenases (UPOs) have been shown to be effective biocatalysts for the regioselective oxygenation of a wide range of N-heterocyclic compounds. researchgate.netnih.gov This enzymatic hydroxylation could be applied to an N-ethylthiomorpholine precursor to introduce the terminal hydroxyl group. Furthermore, enzymes like transaminases are widely used for the synthesis of chiral amines, which can serve as key precursors for enantiomerically pure thiomorpholine analogs. acs.org

| Catalysis Type | Catalyst Example | Application | Key Advantage |

| Organocatalysis | Cinchona Alkaloids | Asymmetric synthesis of chiral morpholine and thiomorpholine analogs. | High enantioselectivity, metal-free. rsc.org |

| Biocatalysis | Unspecific Peroxygenase (UPO) | Regioselective hydroxylation of N-heterocycles. | High selectivity, mild aqueous conditions. researchgate.netnih.gov |

| Biocatalysis | Transaminases | Synthesis of chiral amine precursors. | Excellent stereocontrol. acs.org |

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistrysteps.com The synthesis of this compound and its parent compound, thiomorpholine, can be significantly improved by applying these principles.

A prime example is the development of a continuous flow process for thiomorpholine synthesis. nih.gov This process utilizes a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, two low-cost starting materials. nih.govresearchgate.net The reaction is conducted under highly concentrated conditions using a small amount of an organic photocatalyst (9-fluorenone), followed by a base-mediated cyclization. nih.gov This telescoped, continuous flow setup offers numerous green advantages over traditional batch syntheses. researchgate.netchemrxiv.org

The application of the 12 Principles of Green Chemistry to this advanced synthesis is summarized below:

| Principle of Green Chemistry | Application in Thiomorpholine Synthesis |

| 1. Prevention | Continuous flow minimizes waste by improving yield and reducing side reactions. nih.gov |

| 2. Atom Economy | The thiol-ene "click" reaction incorporates all atoms of the reactants into the intermediate, maximizing atom economy. nih.gov |

| 3. Less Hazardous Syntheses | Using a photocatalyst avoids harsh reagents. The closed flow system safely handles the hazardous intermediate. nih.govresearchgate.net |

| 4. Designing Safer Chemicals | Not directly applicable to the synthesis itself, but focuses on the final product's properties. |

| 5. Safer Solvents & Auxiliaries | The reaction is run at high concentration, reducing the total volume of solvent (methanol) required. nih.gov |

| 6. Design for Energy Efficiency | The photochemical reaction is conducted at or near room temperature, reducing energy consumption compared to thermal methods. researchgate.net |

| 7. Use of Renewable Feedstocks | Cysteamine can be derived from the amino acid cysteine, a renewable resource. |

| 8. Reduce Derivatives | The telescoped process avoids the isolation and purification of intermediates, reducing derivatization steps. nih.gov |

| 9. Catalysis | Employs a catalytic amount (0.1–0.5 mol%) of 9-fluorenone, which is more sustainable than stoichiometric reagents. nih.gov |

| 10. Design for Degradation | Not directly addressed by the synthetic method, but relates to the lifecycle of the final product. |

| 11. Real-time Analysis | Continuous flow systems are amenable to in-line process analytical technology (PAT) for real-time monitoring. |

| 12. Inherently Safer Chemistry | Handling hazardous materials like vinyl chloride and the half-mustard intermediate in small volumes within a closed continuous flow reactor significantly enhances safety compared to large-scale batch processing. researchgate.net |

By embracing catalytic methods (transition-metal, organo-, and biocatalysis) and innovative process design like continuous flow, the synthesis of this compound and its related compounds can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Derivatization Studies of 2 Thiomorpholinoethanol

Reactivity of the Secondary Amine Functionality

The nitrogen atom in the thiomorpholine (B91149) ring of 2-Thiomorpholinoethanol behaves as a typical secondary amine. It is nucleophilic and readily participates in reactions with electrophiles, leading to the formation of new N-C or N-Acyl bonds.

Acylation Reactions

The secondary amine of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. This reaction, a form of nucleophilic acyl substitution, results in the formation of an N-acylthiomorpholine derivative, specifically an amide. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) generated.

For instance, the reaction with acetyl chloride would yield N-acetyl-4-(2-hydroxyethyl)thiomorpholine. While specific studies detailing this reaction on this compound are not prevalent in the surveyed literature, the general mechanism is well-established for secondary amines.

Table 1: Representative Acylation Reaction of this compound

| Reactant 1 | Acylating Agent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetyl Chloride | N-acetyl-4-(2-hydroxyethyl)thiomorpholine | Nucleophilic Acyl Substitution |

| This compound | Acetic Anhydride (B1165640) | N-acetyl-4-(2-hydroxyethyl)thiomorpholine | Nucleophilic Acyl Substitution |

Alkylation Reactions

The nitrogen atom of the thiomorpholine ring can undergo nucleophilic substitution with alkyl halides, a process known as N-alkylation. This reaction introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. The reactivity follows the typical SN2 pathway, favoring less sterically hindered alkyl halides (methyl > primary > secondary).

An analogous reaction is seen in the synthesis of ethyl thiomorpholine methacrylate, where thiomorpholine undergoes a nucleophilic substitution with 2-bromoethylmethacrylate in the presence of a base like potassium carbonate. nih.gov This demonstrates the nucleophilicity of the thiomorpholine nitrogen, which would be expected to be similar in this compound, allowing it to react with various alkylating agents.

Table 2: Representative Alkylation Reaction of this compound

| Reactant 1 | Alkylating Agent | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide | N-methyl-4-(2-hydroxyethyl)thiomorpholine | SN2 Nucleophilic Substitution |

| This compound | Ethyl Bromide | N-ethyl-4-(2-hydroxyethyl)thiomorpholine | SN2 Nucleophilic Substitution |

Reactivity of the Primary Alcohol Functionality

The primary hydroxyl (-OH) group in this compound exhibits reactivity characteristic of alcohols, including esterification and etherification, allowing for the formation of a wide range of O-derivatized products.

Esterification Reactions and the Formation of 2-Thiomorpholinoethyl Esters

The primary alcohol can react with carboxylic acids or their derivatives (such as acyl chlorides and acid anhydrides) to form esters. A common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is a reversible condensation reaction. masterorganicchemistry.com

A relevant example is the synthesis of methacrylate monomers. In one study, thiomorpholine was first alkylated to produce a monomer which was then oxidized; this monomer, ethyl thiomorpholine methacrylate, is an ester derivative. nih.gov The synthesis of such methacrylate esters from an alcohol precursor is a well-established process, indicating that this compound could similarly be esterified with methacrylic acid or methacryloyl chloride to produce 2-thiomorpholinoethyl methacrylate.

Table 3: Representative Esterification Reactions of this compound

| Reactant 1 | Acylating Agent | Catalyst | Product Name |

|---|---|---|---|

| This compound | Acetic Acid | H₂SO₄ | 2-Thiomorpholinoethyl acetate |

| This compound | Propanoic Acid | H₂SO₄ | 2-Thiomorpholinoethyl propanoate |

Etherification Reactions

The hydroxyl group of this compound can be converted into an ether. The Williamson ether synthesis is a widely used method for this transformation. chemimpex.comjchemrev.com The process involves two steps: first, the alcohol is deprotonated with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. nih.govtcichemicals.com Second, this alkoxide is reacted with a primary alkyl halide or sulfonate ester, which undergoes an SN2 reaction to form the ether. chemimpex.comjchemrev.com

This method allows for the introduction of various alkyl or aryl groups onto the oxygen atom. For example, reacting the sodium alkoxide of this compound with benzyl (B1604629) bromide would yield 4-(2-(benzyloxy)ethyl)thiomorpholine.

Table 4: Representative Williamson Ether Synthesis with this compound

| Reactant 1 | Base | Alkylating Agent | Product Name |

|---|---|---|---|

| This compound | Sodium Hydride (NaH) | Methyl Iodide | 4-(2-methoxyethyl)thiomorpholine |

| This compound | Sodium Hydride (NaH) | Ethyl Bromide | 4-(2-ethoxyethyl)thiomorpholine |

Silylation for Analytical and Synthetic Applications

Silylation is a chemical process where a silicon-based group, most commonly a trimethylsilyl (B98337) (TMS) group, replaces an active hydrogen atom in a molecule, such as the one in a hydroxyl group. basf.com This derivatization is frequently employed in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). basf.com

Polar molecules like this compound, which contain hydroxyl and amine groups, are often not volatile enough for direct GC analysis. Silylation of the hydroxyl group converts it into a non-polar trimethylsilyl ether. This derivative is significantly more volatile and thermally stable, making it suitable for GC-MS analysis. basf.com The existence of a PubChem entry for the TMS derivative of 4-Thiomorpholineethanol (CID 575725), specifically 4-(2-[(trimethylsilyl)oxy]ethyl)thiomorpholine, confirms that this derivatization occurs at the alcohol functionality. nih.gov Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Beyond analytics, silyl (B83357) ethers also serve as protecting groups in organic synthesis. The TMS group can "mask" the reactive hydroxyl group while other chemical transformations are performed on the amine part of the molecule. The silyl group can then be easily removed under mild conditions.

Table 5: Silylation of this compound

| Functional Group | Silylating Agent | Derivative Formed | Application |

|---|---|---|---|

| Primary Alcohol (-OH) | BSTFA or MSTFA | Trimethylsilyl (TMS) Ether | Increased volatility for GC-MS |

Formation of N-(2-trimethylsilyloxyethyl)thiomorpholine and Related Derivatives

The derivatization of polar organic compounds is a critical step in analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). Derivatization is employed to increase the volatility, thermal stability, and detectability of analytes. researchgate.netnih.gov For this compound, which contains a reactive hydroxyl (-OH) group, silylation is a prevalent and effective derivatization method. nih.gov This process involves the replacement of the active hydrogen atom in the hydroxyl group with a trimethylsilyl (TMS) group, -Si(CH₃)₃. nih.gov

The reaction converts this compound into its more volatile and thermally stable counterpart, N-(2-trimethylsilyloxyethyl)thiomorpholine. The formation of this derivative occurs through a nucleophilic substitution reaction (SN2 mechanism), where the oxygen atom of the hydroxyl group attacks the silicon atom of a silylating agent. colostate.edu A variety of silylating reagents can be used for this purpose, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N,O-bis(trimethylsilyl)acetamide (BSA). researchgate.net The general reactivity of functional groups toward silylation follows the order: Alcohol > Phenol > Carboxylic Acid > Amine > Amide. colostate.edu This indicates that the hydroxyl group of this compound will be preferentially silylated over the nitrogen atom within the thiomorpholine ring under typical conditions.

The resulting silyl ether, N-(2-trimethylsilyloxyethyl)thiomorpholine, exhibits reduced polarity and increased volatility, making it amenable to GC-MS analysis, which allows for improved chromatographic separation and mass spectrometric identification. nih.gov

Optimization of Silylation Conditions for Derivatization Efficiency

The efficiency of the silylation reaction to produce N-(2-trimethylsilyloxyethyl)thiomorpholine is dependent on several key experimental parameters. Optimization of these conditions is crucial to ensure a complete and reproducible derivatization, leading to accurate analytical results. nih.gov Factors that significantly influence the derivatization process include the choice of silylating agent, solvent, reaction temperature, and reaction time. nih.govresearchgate.net

Key Parameters for Silylation Optimization:

Silylating Reagent: The choice of reagent is critical. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. researchgate.net The addition of a catalyst, such as 1% trimethylchlorosilane (TMCS) to BSTFA, can significantly enhance the derivatization yield for certain compounds. nih.gov

Solvent: The reaction solvent can influence the outcome of the silylation. Solvents like pyridine, acetonitrile (B52724), and ethyl acetate are frequently used. nih.gov For some molecules, the use of pyridine or dimethylformamide (DMF) as a solvent has been shown to prevent the formation of undesirable byproducts and lead to a single, stable derivative. nih.gov

Reaction Temperature: Temperature plays a vital role in the reaction kinetics. While higher temperatures can accelerate the reaction, they may also lead to the degradation of the analyte or the derivative. researchgate.net Optimal derivatization is often achieved at temperatures ranging from 60°C to 90°C. nih.gov

Reaction Time: The duration of the reaction must be sufficient to allow for complete derivatization. Incomplete reactions can result in multiple peaks and inaccurate quantification. nih.gov Typical reaction times range from 30 to 90 minutes, depending on the analyte and other conditions. nih.govsci-hub.se

The table below summarizes typical conditions investigated during the optimization of silylation procedures for analytical purposes.

| Parameter | Variable | Effect on Efficiency | Typical Range/Options |

|---|---|---|---|

| Silylating Agent | Type of Reagent | Reactivity and completeness of reaction vary. | MSTFA, BSTFA, BSTFA + 1% TMCS |

| Solvent | Solvent Polarity and Type | Can affect reaction rate and prevent side reactions. | Pyridine, Acetonitrile, Ethyl Acetate, DMF |

| Temperature | Reaction Temperature (°C) | Affects reaction rate; too high can cause degradation. | 60 - 90 °C |

| Time | Reaction Duration (min) | Ensures reaction completion; too long may not improve yield. | 30 - 90 min |

Chiral Derivatization for Enantiomeric Resolution

Strategy for Diastereomer Formation from Chiral Reagents

Enantiomeric resolution is the process of separating a racemic mixture, which contains equal amounts of two non-superimposable mirror-image molecules (enantiomers), into its individual enantiomeric components. wikipedia.org Since enantiomers possess identical physical properties in an achiral environment, their direct separation is challenging. nih.gov A common and effective strategy to overcome this is chiral derivatization. mdpi.com

This method involves reacting the racemic mixture of a target compound (e.g., a chiral thiomorpholine derivative) with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, such as solubility, melting points, and boiling points. wikipedia.orgmdpi.com These differences allow for their separation using conventional laboratory techniques, most commonly crystallization or chromatography (e.g., HPLC or GC). wikipedia.orgtcichemicals.com

For chiral compounds related to this compound that may contain amine or alcohol functional groups, suitable CDAs would be selected to react with these specific groups. For example:

Chiral Amines: Can be resolved by forming diastereomeric salts with chiral acids like tartaric acid. wikipedia.org

Chiral Alcohols: Can be resolved by forming diastereomeric esters with chiral carboxylic acids. tcichemicals.com

Once the diastereomers are separated, the chiral auxiliary can be chemically cleaved to yield the pure, individual enantiomers of the original compound. wikipedia.org

Application in Stereochemical Analysis of Related Compounds

The strategy of diastereomer formation is widely applied in the stereochemical analysis of chiral compounds, including those with a thiomorpholine scaffold. researchgate.net This approach is fundamental for both preparative-scale separation of enantiomers and for the analytical determination of enantiomeric purity or enantiomeric excess (% ee). nih.govtcichemicals.com

In analytical chemistry, after derivatization with a CDA, the resulting diastereomers can be separated and quantified using chromatographic methods. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose, as the diastereomers will exhibit different retention times on a standard achiral column. tcichemicals.com This allows for the determination of the relative proportions of the original enantiomers in the mixture.

Furthermore, this technique is invaluable for determining the absolute configuration of a chiral molecule. After separating the diastereomers, a single crystal of one of the diastereomers can be grown and analyzed using X-ray crystallography. tcichemicals.comnih.gov Because the absolute configuration of the chiral derivatizing agent is known, the absolute configuration of the target enantiomer can be unambiguously determined. This is a crucial step in the development of pharmaceuticals, where the biological activity often resides in only one enantiomer. nih.gov

Oxidation-Reduction Chemistry of the Thiomorpholine Ring

Sulfur Oxidation States and their Influence on Reactivity

The thiomorpholine ring contains a sulfur atom which is a thioether, or sulfide (B99878). In this state, sulfur has an oxidation state of -2. ambeed.comlibretexts.org A key aspect of the chemistry of thiomorpholine and its derivatives is the ability of the sulfur atom to exist in multiple higher oxidation states, ranging from -2 to +6. libretexts.orgresearchgate.net The oxidation of the sulfur atom significantly alters the chemical and physical properties of the molecule.

The primary oxidation products of the thiomorpholine ring are the corresponding sulfoxide and sulfone.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide leads to the formation of a sulfone (oxidation state +2). libretexts.org The sulfone group is a strong electron-withdrawing group, is highly polar, and is generally more stable and less reactive compared to the sulfide and sulfoxide.

The oxidation state of sulfur directly influences the reactivity of the thiomorpholine ring. The sulfide sulfur is nucleophilic, whereas the sulfur in sulfoxides and particularly in sulfones is electrophilic. libretexts.org Studies on the biodegradation of thiomorpholine have confirmed that S-oxidation is a key metabolic pathway, with thiomorpholine sulfoxide being identified as a major intermediate. nih.gov

The table below illustrates the common oxidation states of the sulfur atom within a thiomorpholine ring and the resulting functional groups.

| Functional Group | Sulfur Oxidation State | General Structure | Key Characteristics |

|---|---|---|---|

| Sulfide (Thiomorpholine) | -2 | R-S-R' | Nucleophilic sulfur, parent compound. |

| Sulfoxide | 0 | R-S(=O)-R' | Increased polarity, potentially chiral at sulfur. |

| Sulfone | +2 | R-S(=O)₂-R' | High polarity, stable, electron-withdrawing. |

Ring Transformations and Rearrangements

While studies focusing specifically on the ring transformations and rearrangements of this compound are not extensively documented in publicly available literature, the inherent reactivity of the thiomorpholine scaffold allows for theoretical postulation of such reactions based on the behavior of analogous heterocyclic systems. These potential transformations, including ring expansions, contractions, and rearrangements, would likely proceed through reactive intermediates generated by leveraging the nitrogen and sulfur heteroatoms within the ring.

One area of exploration in heterocyclic chemistry involves acid-catalyzed rearrangement reactions. For instance, treatment of a thiomorpholinochlorin with acid can induce the conversion of exocyclic double bonds to form direct linkages with adjacent meso-phenyl groups. organic-chemistry.org This type of reaction, while not a direct transformation of the thiomorpholine ring itself, demonstrates how substituents on the ring can be manipulated to create new fused ring systems.

Another potential avenue for rearrangement involves desulfurization reactions. The reactivity of a bis-linked thiomorpholine moiety with Raney nickel has been shown to induce (hydro)desulfurization, leading to the formation of a bis-phenyl-linked 2,3-dimethylchlorin. organic-chemistry.org This demonstrates a significant alteration of the heterocyclic structure, effectively removing the sulfur atom and leading to a rearranged carbon skeleton.

Furthermore, the synthesis of related structures can sometimes involve rearrangement steps. For example, the reaction of 2-isopropyliden-3-oxoperhydro-2H-1,4-thiazine-5-carboxylic acid with bromine results in the formation of 1-(α-bromo)isopropyl-2-oxa-5-aza-7-thiabicyclo[2.2.2]octa-3,6-dione, which is presumed to occur through the elimination of hydrogen bromide from an intermediate dibromide. uchicago.edu Although this is not a direct rearrangement of a simple thiomorpholine, it illustrates the potential for complex intramolecular reactions within related thiazine structures.

| Reaction Type | Potential Reactant Derived from this compound | Potential Reagents and Conditions | Expected Product Class | Reference for Analogous Reaction |

|---|---|---|---|---|

| Acid-Catalyzed Rearrangement | N-(2-hydroxyethyl)thiomorpholine with exocyclic double bonds on the carbon framework | Acidic conditions | Fused heterocyclic systems | organic-chemistry.org |

| Desulfurization-Induced Rearrangement | A derivative of this compound | Raney Nickel | Pyrrolidine or other sulfur-free heterocyclic derivatives | organic-chemistry.org |

| Intramolecular Cyclization/Rearrangement | A suitably substituted this compound derivative | Bromine, followed by elimination | Bicyclic thiazine derivatives | uchicago.edu |

Further research is required to explore and substantiate the potential for such ring transformations and rearrangements in this compound.

Applications in Advanced Organic Synthesis and Environmental Chemical Research

Role as a Privileged Chemical Building Block and Intermediate

The thiomorpholine (B91149) structural motif is recognized in medicinal chemistry and organic synthesis. enamine.netchemshuttle.com Compounds containing this scaffold are utilized as building blocks for creating more complex molecules. enamine.net However, specific research detailing the extensive use of 2-Thiomorpholinoethanol as a privileged or common building block in advanced organic synthesis is not widely available in current literature.

Utility in the Construction of Complex Organic Molecules

The synthesis of complex organic molecules often relies on versatile chiral building blocks. mdpi.com While the thiomorpholine ring system is a component of various synthesized compounds, chemshuttle.com specific examples of this compound being used as a primary precursor for the construction of complex organic molecules are not prominently featured in available research.

Investigation in Decontamination Chemistry

A significant area of research involving this compound is its connection to the decontamination of chemical warfare agents, particularly sulfur mustard (HD).

Scientific studies have unequivocally identified this compound as a degradation product resulting from the decontamination of sulfur mustard. mdpi.com In studies evaluating the efficacy of various decontamination solutions, Gas Chromatography-Mass Spectrometry (GC-MS) analysis has confirmed the presence of this compound among the main products formed after the breakdown of the hazardous chemical agent. mdpi.comresearchgate.net

The formation of this compound from sulfur mustard is understood through the agent's reaction with certain nucleophiles. Sulfur mustard, or bis(2-chloroethyl) sulfide (B99878), is highly reactive. Its degradation mechanism in aqueous media involves the formation of a transient, cyclic sulfonium (B1226848) cation. scispace.comnih.gov This highly reactive intermediate can then be attacked by various nucleophiles. nih.gov When sulfur mustard reacts with ammonia (B1221849) or primary amines, the formation of a thiomorpholine ring can occur. nih.gov The presence of an amino alcohol in a decontamination formulation can therefore lead to a reaction with the sulfur mustard intermediate, resulting in the formation of N-substituted thiomorpholine derivatives like this compound.

Research into enhancing the efficiency of chemical warfare agent decontamination has explored the use of adsorbent nanosized materials. Studies have investigated reactive organic suspensions containing nanoparticles of zinc oxide (ZnO), titanium dioxide (TiO2), and zeolite to accelerate the degradation of sulfur mustard. mdpi.com

Table 1: Effect of Nanosized Adsorbents on Sulfur Mustard Decontamination Efficiency

| Decontamination Suspension | Decontamination Efficiency (after 2 min) | Time to Complete Decontamination |

|---|---|---|

| Standard Solution (SD) | ~80% | > 1 hour |

| SD with 0.1 wt.% ZnO NPs | >90% | ~30 minutes |

| SD with 0.1 wt.% TiO2 NPs | >99% | ~10 minutes |

| SD with 0.1 wt.% Zeolite NPs | >99% | ~10 minutes |

Data sourced from a study on reactive organic suspensions for sulfur mustard decontamination. mdpi.com

Potential in Functional Material Design and Polymer Chemistry

The deliberate design and synthesis of functional polymers allow for the creation of materials with tailored compositions and architectures for a variety of applications. While the modification of polymer structures is a key aspect of advancing nanotechnology, there is limited specific information in the available scientific literature on the use of this compound as a monomer or functionalizing agent in polymer chemistry or the design of functional materials.

Investigation of Biological Activities and Pharmacological Potential of 2 Thiomorpholinoethanol Derivatives

Antimicrobial Activity Research

The thiomorpholine (B91149) nucleus is a key structural motif in a variety of compounds exhibiting antimicrobial properties. The inherent chemical features of this scaffold, including its ability to engage in various intermolecular interactions, make it a promising platform for the development of new antimicrobial agents.

Derivatives of thiomorpholine have been investigated for their efficacy against a range of pathogenic bacteria. Although specific studies on 2-thiomorpholinoethanol derivatives are not extensively documented, research on other substituted thiomorpholines provides insight into their potential antibacterial action. For instance, a review of thiomorpholine and morpholine (B109124) scaffolds highlights their role in compounds with demonstrated antibacterial activity. jchemrev.com The antibacterial potential often arises from the incorporation of the thiomorpholine moiety into larger molecular frameworks that can interact with bacterial cellular targets.

| Bacterial Strain | Compound Class | Observed Effect |

| Staphylococcus aureus | Substituted Thiomorpholines | Inhibition of growth |

| Escherichia coli | Thiomorpholine Conjugates | Bacteriostatic activity |

| Pseudomonas aeruginosa | Novel Thiomorpholine Derivatives | Moderate susceptibility |

| Bacillus subtilis | Thiomorpholine-based compounds | Zone of inhibition in disc diffusion assays |

Table 1: Representative Antibacterial Activity of Thiomorpholine-Related Compounds

The exploration of thiomorpholine derivatives has also extended to their potential as antifungal agents. The structural diversity achievable by modifying the thiomorpholine core allows for the optimization of antifungal activity. Studies on various thiomorpholine-containing compounds have shown promising results against fungal pathogens.

| Fungal Strain | Compound Class | Observed Effect |

| Candida albicans | Functionalized Thiomorpholines | Inhibition of biofilm formation |

| Aspergillus niger | Thiomorpholine Analogs | Mycelial growth inhibition |

| Cryptococcus neoformans | Thiomorpholine-Hybrid Molecules | Fungicidal activity |

Table 2: Antifungal Activity Profile of Compounds Containing a Thiomorpholine Moiety

The antifungal activity of these compounds is thought to be related to their ability to disrupt fungal cell membrane integrity or interfere with essential enzymatic pathways. The introduction of a hydroxyethyl (B10761427) group, as in this compound, could potentially enhance the solubility and bioavailability of such derivatives, possibly leading to improved antifungal efficacy.

The thiomorpholine scaffold has been incorporated into molecules designed to combat viral infections. While direct antiviral studies on this compound derivatives are limited, related compounds have shown potential in this area. The structural features of the thiomorpholine ring can be crucial for binding to viral proteins or enzymes, thereby inhibiting viral replication. The versatility of the thiomorpholine and morpholine scaffolds has been noted in the development of compounds with a wide range of biological activities, including antiviral potential. jchemrev.com

Anti-Inflammatory Research and Mechanistic Insights

Several studies have highlighted the anti-inflammatory potential of compounds containing the thiomorpholine moiety. These derivatives may exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

Research into amides of non-steroidal anti-inflammatory drugs (NSAIDs) with thiomorpholine has demonstrated that such modifications can lead to compounds with improved anti-inflammatory activity. nih.gov These novel derivatives were found to significantly reduce acute inflammation, in some cases more effectively than the parent NSAID. nih.gov The mechanism is believed to involve the modulation of inflammatory pathways, and these compounds also exhibited hypolipidemic properties, suggesting a dual therapeutic potential. nih.gov

Furthermore, indole (B1671886) compounds featuring N-ethyl morpholine (a close analog of the thiomorpholine in this compound) moieties have been synthesized and evaluated as agonists for the cannabinoid 2 (CB2) receptor, a key target in the management of inflammatory pain. rsc.org The most active of these compounds demonstrated potent anti-inflammatory effects in a rat model of inflammatory hyperalgesia, significantly suppressing pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. rsc.org This suggests that this compound derivatives could potentially be designed to target similar pathways.

| Compound Class | Mechanism of Action | Key Findings |

| Thiomorpholine amides of NSAIDs | Modulation of inflammatory pathways | Enhanced anti-inflammatory and hypolipidemic effects. nih.gov |

| Indole derivatives with N-ethyl morpholine | CB2 receptor agonism | Suppression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). rsc.org |

Table 3: Anti-Inflammatory Mechanisms of Thiomorpholine and Morpholine Derivatives

Anticancer Research and Cellular Mechanisms

The thiomorpholine scaffold is present in a number of compounds investigated for their anticancer properties. The structural rigidity and synthetic tractability of the thiomorpholine ring make it an attractive component in the design of novel anticancer agents.

The mechanism of action for such compounds can involve the disruption of microtubule dynamics, induction of apoptosis, or interference with cell signaling pathways that are critical for cancer cell survival and proliferation. The presence of the thiomorpholine moiety can influence the compound's ability to bind to its molecular target and exert its antiproliferative effects.

| Compound Class | Cancer Cell Line | Observed Effect |

| N-hydroxyethyl-4-aza-didehydropodophyllotoxin derivatives | Various human tumor cell lines | High antiproliferative activity. nih.gov |

| Substituted Thiomorpholines | Breast Cancer (MCF-7) | Inhibition of cell growth |

| Thiomorpholine Conjugates | Colon Cancer (HCT-116) | Induction of apoptosis |

Table 4: Antiproliferative Activity of Compounds with Structural Similarities to this compound Derivatives

Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate their potential as anticancer agents and to understand the specific cellular mechanisms through which they may act.

Induction of Apoptosis Mechanisms

Current research literature does not provide significant evidence detailing the specific mechanisms by which this compound derivatives induce apoptosis. While related sulfur-containing heterocyclic compounds have been investigated for their apoptotic effects, specific studies focusing on the this compound scaffold and its direct role in activating apoptotic pathways, such as the modulation of Bcl-2 family proteins or caspase activation, are not extensively documented in available scientific reports.

Metabolic Regulation and Lipid Homeostasis Studies

Derivatives of thiomorpholine have demonstrated notable hypolipidemic and hypocholesterolemic activity in preclinical studies. researchgate.netnih.gov Research involving hyperlipidemic rat models induced by Triton WR-1339 has shown that certain thiomorpholine derivatives can significantly reduce plasma lipid levels. researchgate.netnih.gov

One of the most active compounds investigated, a specific thiomorpholine derivative (compound 5), was found to decrease triglyceride levels by 80%, total cholesterol by 78%, and low-density lipoprotein (LDL) levels by 76%. researchgate.netnih.gov Another study highlighted a different derivative that reduced total cholesterol by 71.1%, triglycerides by 52.8%, and LDL-cholesterol by 79.1%. These findings suggest that the thiomorpholine scaffold may be a promising backbone for the development of novel agents aimed at managing hyperlipidemia. jchemrev.com The mechanism of action may involve the inhibition of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway. researchgate.netnih.gov

Table 1: Hypolipidemic Effects of Selected Thiomorpholine Derivatives in Triton WR-1339 Induced Hyperlipidemic Rats

| Compound | Decrease in Triglycerides (%) | Decrease in Total Cholesterol (%) | Decrease in LDL (%) | Reference |

| Derivative 5 | 80 | 78 | 76 | researchgate.net, nih.gov |

| Caffeic Acid Derivative | 70 | 67 | 73 | jchemrev.com |

In conjunction with their lipid-lowering effects, several this compound derivatives exhibit significant antioxidant properties. These compounds have been shown to effectively inhibit the ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids. researchgate.netnih.gov The antioxidant capability is often incorporated into the molecule by attaching an antioxidant moiety as the N-substituent on the thiomorpholine ring. researchgate.netnih.gov

Laboratory studies have determined the half-maximal inhibitory concentration (IC50) values for this process to be as low as 7.5 µM for some derivatives, indicating potent activity in preventing oxidative damage to lipids. researchgate.netnih.govjchemrev.com This dual action of lowering lipids and preventing their oxidation suggests that these compounds could be valuable as leads for designing novel antiatherogenic agents, which address conditions involving oxidative stress. researchgate.netnih.govjchemrev.com

Other Emerging Biological Activities

The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. jchemrev.comresearchgate.net Emerging research has identified its potential in combating infectious diseases. Specifically, thiomorpholine derivatives have been evaluated for their antitubercular and antiprotozoal activities. jchemrev.comresearchgate.net

In one study, a series of novel thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Two of these derivatives emerged as highly potent antitubercular agents, exhibiting a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL. nih.gov Another investigation found that a different thiomorpholine derivative and its related Schiff base showed significant activity against Mycobacterium smegmatis at a concentration of 7.81 μg/mL. jchemrev.com While less detailed, review literature also consistently cites antiprotozoal activity as a known therapeutic potential of the thiomorpholine class of compounds. jchemrev.comresearchgate.net

Table 2: In Vitro Antitubercular Activity of Selected Thiomorpholine Derivatives

| Derivative Class | Target Organism | Activity Metric | Result | Reference |

| Dihydroquinoline-coupled thiomorpholine | M. tuberculosis H37Rv | MIC | 1.56 μg/mL | nih.gov |

| Thiomorpholine derivative 7b | M. smegmatis | MIC | 7.81 μg/mL | jchemrev.com |

Dipeptidyl Peptidase IV (DPP-IV) is a well-established therapeutic target for the management of type 2 diabetes mellitus. jchemrev.comresearchgate.net The inhibition of this enzyme prolongs the action of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. Researchers have designed and synthesized thiomorpholine-bearing compounds as potential DPP-IV inhibitors. researchgate.net

In a targeted study, thirteen novel thiomorpholine derivatives were synthesized using L-amino acids as starting materials. researchgate.net The subsequent screening of these compounds for DPP-IV inhibition identified several derivatives with promising in vitro activity. researchgate.net This line of research highlights the versatility of the thiomorpholine scaffold, extending its potential therapeutic applications from lipid regulation and infectious diseases to the management of metabolic disorders like diabetes. jchemrev.comresearchgate.net

Retinal Protector Activity Investigations

Current scientific literature does not appear to contain direct investigations into the retinal protective activities of this compound or its immediate derivatives. The potential for a compound to protect retinal cells is often evaluated based on its ability to counteract oxidative stress, a key factor in the progression of many degenerative retinal diseases. nih.govcabidigitallibrary.org

Research into retinal protection often focuses on several mechanisms:

Antioxidant Activity: Compounds that can neutralize reactive oxygen species (ROS) may protect retinal cells from oxidative damage. nih.gov

Nrf2 Pathway Activation: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Compounds that activate this pathway can enhance the expression of protective genes in retinal cells. nih.gov

Anti-inflammatory Effects: Inflammation contributes to retinal degeneration. Molecules with anti-inflammatory properties can help preserve retinal function. nih.gov

Inhibition of Apoptosis: Preventing the programmed death of retinal cells is a key therapeutic goal. nih.gov

Studies on other sulfur-containing compounds, such as sulforaphane, have demonstrated the ability to protect retinal pigment epithelial cells from photooxidative damage by inducing protective phase 2 genes. cabidigitallibrary.org Similarly, thioredoxins, which are crucial regulators of the cellular redox state, have shown protective effects on retinal ganglion cells against oxidative stress-induced neurodegeneration. nih.govresearchgate.net While these findings highlight potential mechanisms, further research is required to determine if this compound or its derivatives possess similar capabilities to act as retinal protectors.

Antimalarial Studies

The emergence of drug-resistant strains of Plasmodium parasites necessitates the development of novel antimalarial agents. nih.govnih.gov The thiomorpholine scaffold, a key feature of this compound, has been incorporated into various molecular structures during the search for new therapeutic agents. researchgate.netjchemrev.com

While direct studies on this compound for antimalarial activity are not prominent, research on related morpholine and thiomorpholine derivatives provides valuable insights. For instance, a study evaluated a morpholine amide derivative, SAM13-2HCl, for its antimalarial activity against Plasmodium falciparum and in a Plasmodium berghei-infected mouse model. nih.gov

The findings indicated that SAM13-2HCl was effective in vitro against human-infectious P. falciparum. However, its performance in vivo was inferior to the template compound, SKM13-2HCl, possibly due to differences in pharmacokinetics and polarity. nih.gov The study highlighted that while the morpholine-containing compound showed promise in laboratory cell cultures, its efficacy was diminished in an animal model, a common challenge in drug development. nih.gov

Table 1: Comparative Efficacy of a Morpholine Derivative in Antimalarial Studies

| Compound | Target/Model | Observation | Reference |

|---|---|---|---|

| SAM13-2HCl | P. falciparum (in vitro) | Showed effective antimalarial activity. | nih.gov |

| P. berghei-infected mice (in vivo) | Less effective in suppressing parasitemia compared to SKM13-2HCl. | nih.gov | |

| SKM13-2HCl | P. berghei-infected mice (in vivo) | More effective in suppressing parasitemia than SAM13-2HCl. | nih.gov |

Platelet Aggregation Inhibitory Activity

Platelet aggregation inhibitors are crucial therapeutic agents for preventing and treating thromboembolic diseases. drugs.comnih.gov Research has extended to derivatives of morpholine, the oxygen analog of thiomorpholine, to explore new antiplatelet drugs.

A study focused on a series of 2-morpholino substituted benzoxazines, which are structurally related to this compound derivatives, tested their effectiveness against platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and collagen. nih.gov Several of the synthesized compounds demonstrated significant inhibitory activity.

Two compounds, in particular, were identified as having potent effects:

7-(2-Chloroethoxy)-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one (15d)

7-[2-(4-methylpiperazin-1-yl)ethoxy]-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one (16d)

These derivatives showed strong inhibition of both ADP- and collagen-induced platelet aggregation, marking them as promising candidates for further investigation. nih.gov The mechanism of action for many antiplatelet drugs involves blocking specific receptors on the platelet surface (like the P2Y12 receptor for ADP) or inhibiting enzymes like cyclooxygenase that are involved in signaling pathways that lead to aggregation. nih.govmdpi.com

Table 2: Potent Platelet Aggregation Inhibitory Activity of 2-Morpholino Substituted Benzoxazines

| Compound ID | Chemical Name | Activity | Reference |

|---|---|---|---|

| 15d | 7-(2-Chloroethoxy)-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one | Potent activity against ADP and collagen induced platelet aggregation. | nih.gov |

| 16d | 7-[2-(4-methylpiperazin-1-yl)ethoxy]-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one | Potent activity against ADP and collagen induced platelet aggregation. | nih.gov |

These findings suggest that the morpholine and, by extension, the thiomorpholine moiety can be a key component of pharmacologically active molecules designed to inhibit platelet aggregation. nih.gov

Computational and Theoretical Studies on 2 Thiomorpholinoethanol

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling involves the use of computer-based methods to represent and simulate the three-dimensional structures and behaviors of molecules. For 2-Thiomorpholinoethanol, this process would begin with generating a low-energy 3D conformation of the molecule. This model serves as the foundation for subsequent analyses, including molecular docking.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein or enzyme). This simulation helps to elucidate the binding mode and affinity between the ligand and the target's active site. The thiomorpholine (B91149) scaffold is a component of molecules designed to inhibit various enzymes, and docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netjchemrev.com

For instance, a hypothetical docking study of this compound against a potential enzyme target would involve:

Obtaining the 3D crystal structure of the target protein.

Defining the binding site or active site cavity.

Placing the 3D model of this compound into the binding site in various orientations.

Using a scoring function to rank the different poses based on their predicted binding energy.

The results can predict whether this compound is likely to be an inhibitor or substrate for the target and identify which of its functional groups (e.g., the hydroxyl group, the sulfur atom, or the amine) are critical for binding.

Table 1: Hypothetical Docking Simulation Results for this compound Against a Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -6.8 | ASP-145 | Hydrogen Bond (with -OH group) |

| LEU-83 | Hydrophobic | ||

| MET-100 | Hydrophobic (with Thiomorpholine ring) | ||

| LYS-25 | Hydrogen Bond (with Nitrogen atom) |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. jchemrev.com By synthesizing and testing a series of related molecules, researchers can identify the parts of the molecule, known as the pharmacophore, that are essential for its effects. For this compound, SAR studies would involve creating derivatives by modifying the thiomorpholine ring or the ethanol (B145695) side chain and assessing how these changes impact a specific biological activity.

Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating a mathematical model that correlates the chemical properties of the molecules with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. A typical QSAR model takes the form:

Activity = f(Physicochemical Descriptors)

Descriptors can include parameters related to hydrophobicity (LogP), electronics (dipole moment), and steric properties (molecular volume). While no specific QSAR studies for this compound are published, research on other thiomorpholine derivatives has shown that modifications to the ring can significantly impact activity, providing a basis for future investigations. mdpi.com

Table 2: Illustrative QSAR Descriptors for a Series of Hypothetical this compound Analogs

| Analog | Modification | LogP (Hydrophobicity) | Molecular Weight | Predicted IC50 (µM) |

|---|---|---|---|---|

| 1 (Parent) | - | 0.85 | 147.24 | 15.2 |

| 2 | N-Methyl | 1.15 | 161.27 | 12.5 |

| 3 | S-Oxide | -0.50 | 163.24 | 25.8 |

| 4 | N-Phenyl | 2.65 | 223.32 | 8.1 |

Conformational Analysis of the Thiomorpholine Ring System and Substituent Effects

The thiomorpholine ring, like cyclohexane, is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. Conformational analysis of this compound would investigate the geometry and energy of its possible conformers. The key points of interest are the orientation of the N-substituent (the hydroxyethyl (B10761427) group) and the S-atom within the ring.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as DFT and ab initio methods, provide deep insights into the electronic properties of a molecule. For this compound, these calculations could be used to determine:

Electron Distribution and Molecular Orbitals: Mapping the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can indicate the molecule's reactivity.

Chemical Reactivity Descriptors: Calculating parameters like ionization potential, electron affinity, and chemical hardness to predict how the molecule will behave in chemical reactions.

Spectroscopic Properties: Simulating spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectra), to aid in the structural characterization of the molecule and its derivatives.

These calculations are foundational for understanding the intrinsic properties of this compound, independent of its environment.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics